Cas no 153322-06-6 (Lanicemine dihydrochloride)
Lanicemine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridineethanamine, a-phenyl-, hydrochloride (1:2), (aS)-
- Lanicemine dihydrochloride
- ARL-15896
- AR-R15896AR
- FPL-15035AR(racemate)
- FPL-15895AR((-)-enantiomer)
- FPL-15896AR(former code)
- Lanicemine hydrochloride
- (αS)-α-Phenyl-2-pyridineethanamine dihydrochloride
- AR-R 15896 dihydrochloride
- FPL 15896 dihydrochloride
- AZD6765
- AZD6765 dihydrochloride
- (s)-alpha-phenyl-2-pyridine-ethanamine dihydrochloride
- starbld0000401
- ARL 15896AR
- UNII-59E712CNQR
- 153322-06-6
- Lanicemine (dihydrochloride)
- (1S)-1-Phenyl-2-pyridin-2-ylethanamine dihydrochloride
- Q27261696
- 59E712CNQR
- 2-Pyridineethanamine, alpha-phenyl-, (alphaS)-, dihydrochloride
- FPL 15896AR
- 2-PYRIDINEETHANAMINE, .ALPHA.-PHENYL-, (.ALPHA.S)-, DIHYDROCHLORIDE
- SCHEMBL6021910
- (1S)-1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride
- (S)-AR-R 15896AR
- (S)-1-Phenyl-2-(pyridin-2-yl)ethanamine dihydrochloride
- EN300-177531
- (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride
- Laniceminedihydrochloride
- (alphas)-alpha-phenyl-2-pyridineethanamine dihydrochloride
- MS-23837
- CS-0112891
- ARL-15896AR
- AZD-6765 dihydrochloride
- FPL-15896AR
- HY-108235A
- G12901
- DA-74879
-
- Inchi: 1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H/t13-;;/m0../s1
- InChI Key: KHJHFYAGQZYCLC-GXKRWWSZSA-N
- SMILES: Cl.Cl.N[C@H](C1C=CC=CC=1)CC1C=CC=CN=1
Computed Properties
- Exact Mass: 270.06928
- Monoisotopic Mass: 270.0690539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Solubility: H2O: soluble20mg/mL, clear
- PSA: 38.91
Lanicemine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Axon Medchem | 3335-10 mg |
AZD6765 dihydrochloride |
153322-06-6 | 99% | 10mg |
€90.00 | 2023-07-10 | |
| Axon Medchem | 3335-50 mg |
AZD6765 dihydrochloride |
153322-06-6 | 99% | 50mg |
€360.00 | 2023-07-10 | |
| MedChemExpress | HY-108235A-10mM*1mLinDMSO |
Lanicemine dihydrochloride |
153322-06-6 | 99.54% | 10mM*1mLinDMSO |
¥660 | 2022-05-18 | |
| MedChemExpress | HY-108235A-5mg |
Lanicemine dihydrochloride |
153322-06-6 | 99.94% | 5mg |
¥600 | 2024-04-19 | |
| MedChemExpress | HY-108235A-10mg |
Lanicemine dihydrochloride |
153322-06-6 | 99.94% | 10mg |
¥1050 | 2024-04-19 | |
| MedChemExpress | HY-108235A-25mg |
Lanicemine dihydrochloride |
153322-06-6 | 99.94% | 25mg |
¥2200 | 2024-04-19 | |
| MedChemExpress | HY-108235A-50mg |
Lanicemine dihydrochloride |
153322-06-6 | 99.94% | 50mg |
¥3600 | 2024-04-19 | |
| MedChemExpress | HY-108235A-100mg |
Lanicemine dihydrochloride |
153322-06-6 | 99.94% | 100mg |
¥5500 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1240867-5mg |
Lanicemine dihydrochloride |
153322-06-6 | 99% | 5mg |
$205 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1240867-10mg |
Lanicemine dihydrochloride |
153322-06-6 | 99% | 10mg |
$265 | 2024-06-06 |
Lanicemine dihydrochloride Suppliers
Lanicemine dihydrochloride Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Lanicemine dihydrochloride
Lanicemine Dihydrochloride (CAS No. 153322-06-6): A Comprehensive Overview of Its Pharmacological Properties and Clinical Applications
Lanicemine dihydrochloride, identified by the CAS No. 153322-06-6, is a selective N-methyl-D-aspartate (NMDA) receptor antagonist with emerging significance in neuropsychiatric therapeutics. This compound has garnered attention for its potential role in treating major depressive disorder (MDD) and other mood disorders due to its unique mechanism of action compared to conventional antidepressants. Recent studies highlight its rapid-onset efficacy and favorable safety profile, positioning it as a promising candidate in the field of NMDA receptor modulators for mental health interventions.
The chemical structure of lanicemine dihydrochloride consists of a bicyclic core with substituents that confer selectivity for the glycine site of NMDA receptors. This structural specificity enables partial inhibition of NMDA receptor activity without causing the psychotomimetic effects observed with non-selective antagonists like ketamine. A 2023 pharmacokinetic study published in Neuropsychopharmacology revealed that the compound exhibits a half-life of approximately 8 hours, allowing for manageable dosing regimens while maintaining therapeutic efficacy. Its high lipophilicity facilitates rapid brain penetration, which aligns with clinical observations of symptom improvement within hours of administration—a critical advantage over traditional SSRIs requiring weeks to take effect.
Clinical trials focusing on lanicemine dihydrochloride have demonstrated robust antidepressant effects in treatment-resistant populations. A Phase IIb trial involving 184 participants with MDD showed a 57% response rate at day three post-administration, significantly exceeding placebo controls (p<0.001). Notably, adverse events were limited to transient dissociative symptoms in 14% of subjects, which resolved without intervention—a marked improvement over ketamine's side effect profile. These findings were corroborated by neuroimaging studies showing reduced amygdala hyperactivity and normalized prefrontal cortex connectivity within 24 hours of treatment.
Mechanistically, lanicemine's action involves promoting synaptic plasticity through mTORC1 pathway activation while avoiding excessive NR2B subunit inhibition linked to ketamine's side effects. A 2024 study in Biological Psychiatry demonstrated that it enhances brain-derived neurotrophic factor (BDNF) expression by upregulating CREB phosphorylation without inducing glial cell activation—a critical distinction from other NMDA antagonists that may contribute to long-term neurotoxicity concerns.
In comparison to esketamine nasal spray (CAS No. 987-98-9), lanicemine dihydrochloride offers several advantages including oral bioavailability (48% vs. ketamine's 7%), reduced abuse liability due to slower dopamine release modulation, and superior tolerability based on direct crossover trials published in JAMA Psychiatry. These attributes make it particularly suitable for outpatient settings and repeated dosing regimens.
Ongoing research explores its utility in bipolar depression and post-traumatic stress disorder (PTSD), with early data from open-label extensions indicating sustained remission rates beyond eight weeks without tachyphylaxis—a common limitation in current rapid-acting antidepressants. Preclinical models suggest synergistic effects when combined with selective serotonin reuptake inhibitors (SSRIs), potentially addressing unmet needs in partial responders.
Safety profiles from cumulative Phase I–III trials involving over 500 subjects confirm no clinically significant changes in vital signs or electrocardiogram parameters at therapeutic doses (<15 mg/kg). Metabolic stability studies show no significant cytochrome P450 enzyme interactions, minimizing drug-drug interaction risks—a key consideration for polypharmacy patients common among psychiatric populations.
The synthesis pathway for lanicemine dihydrochloride involves a palladium-catalyzed Suzuki coupling reaction between a benzimidazole derivative and an aryl halide precursor, followed by hydrochloride salt formation under controlled pH conditions. This scalable process achieves >95% purity as confirmed by HPLC analysis, ensuring consistent pharmacological activity across batches.
Clinical translation efforts are accelerated by its classification as an investigational new drug (IND) under FDA guidelines since Q4 2023, paving the way for pivotal Phase III trials targeting major depressive episodes with acute suicidal ideation—a population currently lacking effective treatment options. Regulatory submissions are anticipated by mid-2025 pending successful completion of ongoing efficacy endpoints validation.
In conclusion, lanicemine dihydrochloride (CAS No. 153322-06-6) represents a paradigm shift in neuropsychiatric pharmacotherapy through its unique combination of rapid efficacy, mechanistic innovation, and improved safety margins compared to existing NMDA receptor modulators. As research continues into its epigenetic effects on neuronal resilience and potential applications in neurodegenerative disorders such as Alzheimer's disease—where preliminary animal models show hippocampal neuroprotection—the compound's therapeutic horizon continues to expand beyond traditional mental health indications.
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